molecular formula C22H16N4O4 B2802856 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034467-97-3

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2802856
CAS No.: 2034467-97-3
M. Wt: 400.394
InChI Key: XEDVNRHPNIJLIV-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16N4O4 and its molecular weight is 400.394. The purity is usually 95%.
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Biological Activity

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Oxazole and Pyridine Moieties : These heterocycles are known for their diverse biological activities.
  • Acetamide Functional Group : This group enhances solubility and bioavailability.
  • Molecular Formula : C21H16N4O3
  • Molecular Weight : Approximately 376.38 g/mol

Preliminary studies suggest that this compound may interact with specific molecular targets, including:

  • Enzymes : It may inhibit certain enzymatic activities involved in cellular proliferation.
  • Receptors : Potential binding to pain-related receptors suggests analgesic properties.

Biological Activity Overview

Research indicates significant biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, including:
    • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    The compound's unique structure may enhance its efficacy compared to simpler derivatives.
  • Anticancer Potential : The incorporation of oxazole and pyridine rings suggests potential anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on the synthesis and bioassay of related compounds, highlighting their biological activities:

StudyCompound TestedActivityFindings
Thiazole DerivativesAntibacterialExhibited increased antibacterial effects compared to controls (MIC 7.8 µg/mL)
Benzimidazole DerivativesAnticancerShowed significant inhibition of cancer cell lines
Oxazole-Pyridine CompoundsAntimicrobialDemonstrated promising results against resistant bacterial strains

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Therapeutic Use : In treating infections or inflammatory conditions based on its mechanism of action.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-13-15(11-16-21(23-13)30-20(25-16)14-7-3-2-4-8-14)24-19(27)12-26-17-9-5-6-10-18(17)29-22(26)28/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVNRHPNIJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.